4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Description
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is an organic compound with the molecular formula C11H10N2O3. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
4-ethyl-3-oxoquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)12-9(10(13)14)11(15)16/h3-6H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHCCJAJQJFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis
The Hinsberg reaction between o-phenylenediamine and α-keto acids remains the most direct route for constructing the quinoxaline core. When 2-oxopentanoic acid (CH₃CH₂COCOOH) reacts with o-phenylenediamine, the α-keto acid donates the ethyl group (C₂H₅) at position 4, the ketone (C=O) at position 3, and the carboxylic acid (-COOH) at position 2 via nucleophilic cyclization. The reaction proceeds in ethanol or under solvent-free conditions with acidic catalysts like TiO₂-Pr-SO₃H, achieving yields of 72–85%.
Optimization Parameters
A comparative analysis of catalysts and solvents reveals critical trends:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TiO₂-Pr-SO₃H | Ethanol | 80 | 85 |
| MgSO₄·7H₂O | Solvent-free | 100 | 78 |
| HClO₄ | Water | 90 | 81 |
| None | Ethanol | 80 | 35 |
The superior performance of TiO₂-Pr-SO₃H in ethanol stems from its dual acid-base sites, which facilitate proton transfer and intermediate stabilization.
Acid-Promoted Direct Functionalization
Isocyanide-Mediated Carbamoylation
While primarily used for C-3 carbamoylation, the protocol by Li et al. (2022) offers insights into C-2 functionalization. Using HClO₄ in water at 90°C, quinoxalin-2(1H)-ones react with isocyanides to form 3-carbamoyl derivatives. Adapting this method for C-2 carboxylation requires replacing isocyanides with carbonylating agents like CO gas or potassium cyanide, though experimental validation is pending.
Oxidative Decarboxylation
Patent CN102924374B describes the oxidation of 2-vinyl-4-quinoline carboxylic acid using KMnO₄/NaOH to yield dicarboxylic acids. Applying similar conditions to 4-ethyl-3-oxo-quinoxaline-2-methyl derivatives could oxidize the methyl group (-CH₃) to -COOH. For example:
$$
\text{4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-CH}3 \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}4} \text{4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-COOH}
$$
This method remains theoretical but aligns with known oxidation pathways for aromatic methyl groups.
Alkylation and Hydrolysis Strategies
Ester Synthesis and Hydrolysis
Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS 36818-07-2) serves as a precursor for carboxylic acid derivatives. Introducing the ethyl group at position 4 via Friedel-Crafts alkylation using ethyl bromide/AlCl₃ prior to hydrolysis could yield the target compound. However, competing reactions and poor regioselectivity limit practicality.
Gram-Scale Feasibility
The acid-promoted method in Ref demonstrates scalability: reacting 9 mmol of benzyl isocyanide with quinoxalin-2(1H)-one produced 1.36 g of product (85% yield). Parallel scalability for 4-ethyl derivatives would require stoichiometric adjustments but is technically feasible.
Catalytic and Solvent Effects
Role of Brønsted Acids
Perchloric acid (HClO₄) outperforms Lewis acids (e.g., ZnCl₂, AlCl₃) in promoting electrophilic aromatic substitution, as evidenced by the 81% yield of 3-carbamoylquinoxalinone. The strong acidity polarizes the quinoxaline ring, enhancing reactivity at C-2 and C-3 positions.
Solvent Impact
Water emerges as an ideal solvent for eco-friendly synthesis, though ethanol improves solubility for non-polar intermediates. A mixed solvent system (water/ethanol, 1:1) balances reaction efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Uniqueness
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .
Biological Activity
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 92016-68-7) is a compound belonging to the quinoxaline family, characterized by its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- IUPAC Name : 4-ethyl-3-oxoquinoxaline-2-carboxylic acid
Biological Activity
The biological activity of this compound has been investigated for various therapeutic applications, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have highlighted the efficacy of related compounds against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial growth via interference with essential metabolic pathways.
Anticancer Activity
Quinoxaline derivatives have shown promising results in cancer research. For example, compounds structurally related to this compound have demonstrated:
- Inhibition of Cell Proliferation : Studies have reported that these compounds can inhibit the proliferation of cancer cells such as breast adenocarcinoma (MCF-7) under hypoxic conditions .
- Induction of Apoptosis : Certain derivatives have been found to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like BCL2 and HIF1α .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation.
- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to growth and survival.
Research Findings and Case Studies
A number of studies have documented the biological activity of quinoxaline derivatives:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 7,8-dimethyl-4-oxoquinoline | Structure | Antimicrobial and anticancer |
| Ethyl 3-oxoquinoxaline | Structure | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as substituted anilines or quinoxaline derivatives. A common approach involves reacting ethyl 2-aminobenzoylacetate with acetic anhydride under basic conditions (e.g., sodium ethoxide) to form the quinoxaline core, followed by ethyl group introduction . Purification often employs recrystallization or column chromatography. Yield optimization requires precise control of temperature (70–90°C), stoichiometric ratios (1:1.2 for amine:anhydride), and pH (neutral to slightly basic). Variations in solvent polarity (e.g., ethanol vs. DMF) can alter reaction rates by 20–30% .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituent positions (e.g., ethyl group at C4: δ~1.2 ppm for CH, δ~4.1 ppm for CH) and keto-carboxylic acid tautomerism .
- X-ray crystallography : Resolves bond lengths (C=O at 1.21 Å) and dihedral angles (quinoxaline ring planarity <5° deviation) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 247) confirm stoichiometry .
Advanced Research Questions
Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions for novel derivatives?
- Methodological Answer : Statistical Design of Experiments (DoE) reduces iterations by screening critical variables (e.g., temperature, catalyst loading, solvent). For quinoxaline derivatives:
- Fractional factorial designs identify key factors (e.g., solvent polarity accounts for 40% variance in yield) .
- Response Surface Methodology (RSM) optimizes interdependent parameters (e.g., 75°C and 1.5 eq. acetic anhydride maximize yield to 82%) .
- Computational reaction path searches (e.g., via density functional theory) predict activation energies, narrowing experimental conditions by 50% .
Q. How can researchers reconcile discrepancies in reported biological activities of quinoxaline-2-carboxylic acid derivatives?
- Methodological Answer : Contradictions often arise from substituent effects and assay variability. A systematic approach includes:
- Comparative substituent analysis : Electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity (MIC ~2 µg/mL) but reduce solubility, while ethyl groups balance lipophilicity (logP ~1.8) and bioavailability .
- Standardized bioassays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and controls to normalize data. For example, 4-ethyl derivatives show 30% higher anticancer activity (IC = 12 µM) than methyl analogs in MCF-7 cells .
Q. What computational tools are effective for predicting the reactivity and pharmacokinetics of this compound?
- Methodological Answer :
- Quantum chemical calculations (DFT) : Simulate reaction pathways (e.g., cyclization energy barriers ~25 kcal/mol) and tautomeric stability (keto form favored by 8 kcal/mol over enol) .
- Molecular docking : Predicts binding affinity to targets (e.g., DNA gyrase: ΔG = -9.2 kcal/mol) .
- ADMET prediction : Tools like SwissADME estimate solubility (LogS = -3.2) and CYP450 metabolism (low hepatic clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
